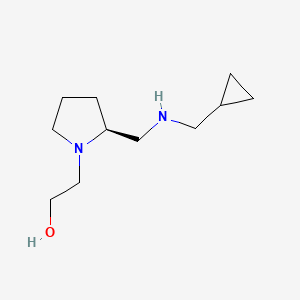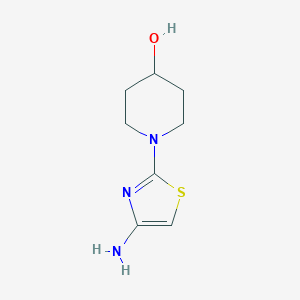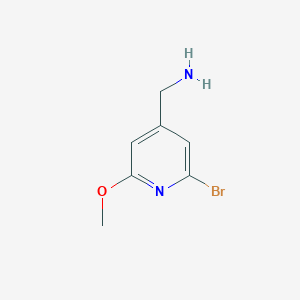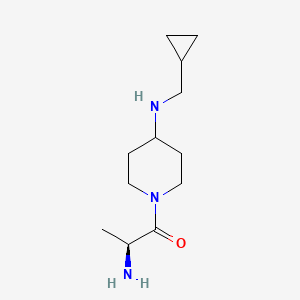
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an aminoethyl group, and a morpholinoethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and morpholinoethanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production rate while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to ensure selectivity and yield, with considerations for temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Its potential therapeutic properties are being explored, particularly in the areas of antimicrobial and anticancer research.
Mecanismo De Acción
The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and aminoethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxadiazole derivatives and morpholinoethanone-containing molecules. Examples are:
- 2-(5-(2-Aminoethyl)-1,3,4-oxadiazol-3-yl)-1-morpholinoethanone
- 2-(5-(2-Aminoethyl)-1,2,4-thiadiazol-3-yl)-1-morpholinoethanone
Uniqueness
What sets 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-morpholinoethanone apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H16N4O3 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C10H16N4O3/c11-2-1-9-12-8(13-17-9)7-10(15)14-3-5-16-6-4-14/h1-7,11H2 |
Clave InChI |
SAWNLWLIUSXIAW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CC2=NOC(=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)






![2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11794121.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)


